3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (BCTIP) is an organic compound with a unique molecular structure composed of two nitrogen atoms, two bromine atoms, two chlorine atoms, and a trifluoromethyl group. BCTIP has been studied for its potential applications in the field of scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
- Scientific Field : Organic Chemistry
- Application Summary : Imidazo[1,2-a]pyridines are synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, and environmentally benign .
- Method of Application : A mixture of 2-aminopyridine and α-bromoketone is placed in a microwave synthesizer. The mixture is subjected to microwave irradiation programmed at 65 °C, 120 W, and 1 bar pressure. After 15–20 minutes of irradiation, the mixture is cooled to room temperature .
- Results : This method results in the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields .
Medicinal Applications of Imidazo[1,2-a]pyridines
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Method of Application : These compounds are typically used as active pharmaceutical ingredients in various drugs .
- Results : Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .
Material Science Applications
- Scientific Field : Material Science
- Application Summary : Imidazo[1,2-a]pyridines are also useful in material science because of their structural character .
- Method of Application : The specific methods of application in material science can vary widely depending on the specific material and its intended use .
- Results : The results or outcomes can also vary widely, but the structural character of imidazo[1,2-a]pyridines can offer unique properties to the materials they are incorporated into .
Synthesis of 3-Phenylimidazo[1,2-a]pyridines
- Scientific Field : Organic Chemistry
- Application Summary : A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .
- Method of Application : The reaction between 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene is carried out at 80°C within 5 hours .
- Results : This method provides disubstituted 3-phenylimidazo[1,2-a]pyridine in very good isolated yields .
Antituberculosis Applications
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridines have shown promising results in the treatment of tuberculosis .
- Method of Application : In a study, BALB/c mice infected with Mtb H37Rv were treated with varying doses of a drug containing an imidazo[1,2-a]pyridine derivative .
- Results : The study indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the drug, respectively, after 4 weeks of treatment .
Synthesis of Trifluoromethylpyridines
- Scientific Field : Organic Chemistry
- Application Summary : Trifluoromethylpyridines, which can be synthesized from imidazo[1,2-a]pyridines, are useful in various branches of chemistry .
- Method of Application : The specific methods of synthesis can vary widely depending on the specific compound and its intended use .
- Results : The results or outcomes can also vary widely, but the synthesis of trifluoromethylpyridines from imidazo[1,2-a]pyridines can offer unique properties to the compounds they are incorporated into .
properties
IUPAC Name |
3-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3N2/c9-7-6(8(11,12)13)14-5-2-1-4(10)3-15(5)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYBSXQLNHMPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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